
3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzamide, also known as AMOB, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile molecule, which can be used in a variety of experiments and studies due to its unique properties.
科学的研究の応用
VEGFR-2 Kinase Inhibition Research has shown that substituted benzamides, which are structurally related to 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide, act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrate significant potential in inhibiting VEGFR-2, which is crucial in angiogenesis-related processes, particularly in cancer therapy (Borzilleri et al., 2006).
Poly(ADP-Ribose) Synthesis Inhibition Benzamides like 3-aminobenzamide, a compound similar to the one , have been studied for their inhibitory effects on the synthesis of poly(adenosine diphosphate-ribose). These compounds inhibit the action of poly(ADP-ribose) synthetase, affecting various metabolic processes, which could have implications in understanding cellular metabolism and potential therapeutic applications (Milam & Cleaver, 1984).
PARP Inhibition and Renal Protection 3-Aminobenzamide, a related benzamide, has been investigated for its role as a poly (ADP-ribose) polymerase (PARP) inhibitor. Studies show that it can reduce oxidative and nitrosative stress in renal ischemia/reperfusion injury, suggesting potential therapeutic applications in kidney protection and treatment of renal disorders (Oztaş et al., 2009).
C-H Activation in Organic Synthesis Compounds structurally related to 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide have been utilized in organic synthesis, particularly in Ni(II)-catalyzed oxidative coupling reactions. This highlights their potential role in facilitating novel synthetic routes for complex organic compounds (Aihara et al., 2014).
Antibacterial and Antimicrobial Properties Benzamide derivatives have been extensively explored for their antimicrobial and antibacterial properties. This indicates potential applications of 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide in the development of new antimicrobial agents (Mobinikhaledi et al., 2006).
特性
IUPAC Name |
3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1,3-4,7,12H,2,5-6,8-9,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRCWVFWIACJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2972464.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2972466.png)
![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972471.png)
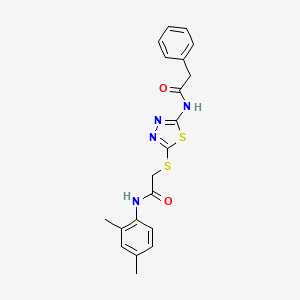
![3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972474.png)
![2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2972475.png)
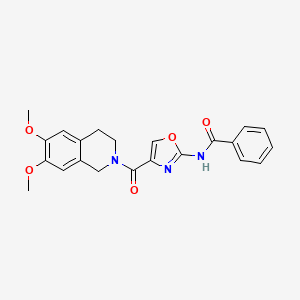
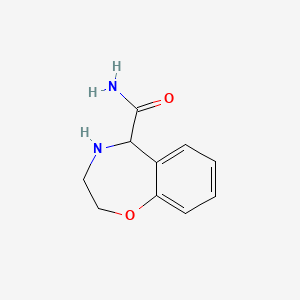
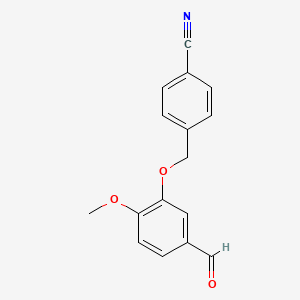

![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)
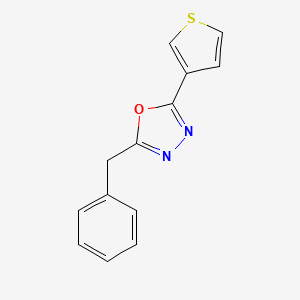
![1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2972487.png)